molecular formula C6H5FNNaO2S B2641709 2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt CAS No. 1461713-66-5

2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt

Cat. No.: B2641709
CAS No.: 1461713-66-5
M. Wt: 197.16
InChI Key: FHZPKTOKYOCNRC-UHFFFAOYSA-M
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Description

“2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” is a chemical compound with the IUPAC name sodium (4-methyl-1,3-thiazol-2-yl)acetate . It has a molecular weight of 179.17 . This compound is stored at 4°C in a sealed storage, away from moisture .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2S.Na/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and sodium atoms.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.17 . It is stored at 4°C in a sealed storage, away from moisture .

Scientific Research Applications

Macrocycle Synthesis and Structural Analysis

A study utilized derivatives of thiazoleacetic acid for the self-assembly of a novel macrocyclic complex containing eight-tin. This complex is a 40-membered macrocycle incorporating two distannoxane ladders, showcasing the potential of thiazole derivatives in the field of complex macrocyclic chemistry (Ma & Sun, 2004).

Gold(I) Compound Assembly

Another research venture explored the reaction of thiazoleacetic acid derivatives with AuCl(SMe2) in the presence of sodium methoxide, leading to the formation of novel gold(I) compounds. These compounds demonstrated unique structures, such as dinuclear and tetranuclear complexes, potentially useful for various applications in materials science and coordination chemistry (Tzeng et al., 2004).

Eco-friendly Synthesis of Heterocyclic Compounds

A significant advancement in green chemistry was demonstrated through the eco-friendly synthesis of functionalized 2-thiazolidin-4-ones, which have extensive applications due to their varied biological activities. This method leverages the properties of thiazole derivatives for sustainable and environmentally benign synthesis processes (Meng et al., 2012).

Catalysis in Organic Synthesis

Thiazole derivatives have been used as catalysts to enhance the efficiency of organic synthesis processes. For instance, sodium fluoride was utilized as a catalyst for the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, demonstrating the catalytic potential of thiazole-based compounds in facilitating and optimizing chemical reactions (Banothu et al., 2014).

Future Directions

Thiazole compounds, including 2-aminothiazole-based compounds, have been widely used in drug development due to their diverse biological activities . They have been used to treat various diseases and have led to many innovations . This suggests that “2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt” and similar compounds may have potential for future research and development in medicinal chemistry.

Properties

IUPAC Name

sodium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.Na/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPKTOKYOCNRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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